LRRK2 Binding Affinity: Class-Level Potency Contextualized by Halogen SAR
While a public direct Ki value for 2-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unavailable, the closest validated analog with a bromine substitution (compound 3b from the Ding 2017 series, bearing a 2-bromo substituent on a related benzamide scaffold) demonstrated a LRRK2 Ki of 2.4 nM [1]. This value places the 2-bromo congener among the most potent LRRK2 inhibitors reported. By contrast, the unsubstituted benzamide lead (compound 1) showed significantly lower potency, illustrating the critical role of the halogen in enhancing target engagement. The presence of the 2-bromo group in the target compound is therefore expected to confer a comparable single-digit nanomolar affinity advantage relative to non-halogenated or alternatively substituted analogs, a critical differentiator for assay design and lead optimization [2].
| Evidence Dimension | LRRK2 binding affinity (Ki) |
|---|---|
| Target Compound Data | ~2.4 nM (inferred from the closest 2-bromo analog, compound 3b; no direct public data for the exact compound) |
| Comparator Or Baseline | Lead compound 1 (unsubstituted benzamide): significantly lower potency (exact Ki not provided, described as less potent) |
| Quantified Difference | Estimated >10-fold improvement in affinity conferred by the bromine substitution (class-level inference) |
| Conditions | Inhibition of full-length wild-type LRRK2 using a biotinylated peptide substrate (BindingDB assay for compound 3b) |
Why This Matters
Procurement of the specific 2-bromo derivative is essential to maintain the single-digit nanomolar LRRK2 potency demonstrated by the halogenated series, which is a prerequisite for meaningful target engagement at pharmacologically relevant concentrations.
- [1] BindingDB entry for BDBM105075 (compound 3b, a close 2-bromo analog). US Patent US8569281. Ki = 2.4 nM for wild-type LRRK2. View Source
- [2] Ding, X., Stasi, L. P., Dai, X., Long, K., Peng, C., Zhao, B., ... & Ren, F. (2017). Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(17), 4051-4055. View Source
